Fosmetpantotenate

Catalog No.
S528387
CAS No.
1858268-66-2
M.F
C20H31N2O9P
M. Wt
474.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosmetpantotenate

CAS Number

1858268-66-2

Product Name

Fosmetpantotenate

IUPAC Name

methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C20H31N2O9P

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1

InChI Key

HUWUHKIPYXWUPN-YVRVQSMLSA-N

SMILES

CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1

solubility

Soluble in DMSO

Synonyms

Fosmetpantotenate; RE-024; RE024; RE 024.

Canonical SMILES

CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)OC)NP(=O)(OCC(C)(C)[C@H](C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1

The exact mass of the compound Fosmetpantotenate is 474.1767 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in PKAN

PKAN is caused by mutations in the pantothenate kinase 2 (PANK2) gene, which leads to a deficiency of coenzyme A (CoA). CoA is a crucial molecule involved in various metabolic processes within the cell. Fosmetpantotenate, a derivative of pantothenic acid (vitamin B5), is believed to bypass the dysfunctional PANK2 enzyme and directly replenish CoA levels in the cells. This theoretical mechanism suggests it could potentially improve the neurological symptoms associated with PKAN. Source: An efficacy, safety and tolerability study of Fosmetpantotenate in PKAN:

Clinical Trials

Research on Fosmetpantotenate is primarily focused on clinical trials to assess its efficacy, safety, and tolerability in PKAN patients. One such study, sponsored by Retrophin Inc., is a randomized, double-blind, placebo-controlled trial with an open-label extension. This study aims to determine if Fosmetpantotenate can improve symptoms, stabilize disease progression, and establish its safety profile in PKAN patients. Source: An efficacy, safety and tolerability study of Fosmetpantotenate in PKAN:

Fosmetpantotenate, also known as RE-024, is a synthetic prodrug designed to serve as a replacement for phosphopantothenate, which is crucial in the biosynthesis of coenzyme A (CoA). This compound is under clinical development primarily for the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic disorder caused by mutations in the PANK2 gene that disrupt CoA production. Fosmetpantotenate enhances membrane permeability compared to its active form, phosphopantothenate, by masking the negative charge of the phosphate group, facilitating its entry into cells where it can be metabolized to phosphopantothenate .

  • Phosphorylation: The conversion of fosmetpantotenate to phosphopantothenate involves phosphorylation reactions, which are essential for its biological activity.
  • Hydrolysis: This reaction occurs when fosmetpantotenate is exposed to water, leading to the release of phosphopantothenate and other metabolites.
  • Acylation: Fosmetpantotenate can also participate in acylation reactions, contributing to the formation of acyl-CoA derivatives essential for various metabolic pathways .

Fosmetpantotenate's primary biological activity revolves around its role as a precursor in CoA biosynthesis. In vitro studies have demonstrated that fosmetpantotenate effectively restores CoA levels in neuronal cell lines with downregulated PANK2 expression. It has been shown to enhance tubulin acetylation, a process dependent on CoA availability. In vivo studies indicate that fosmetpantotenate can cross the blood-brain barrier, reaching target tissues and facilitating CoA synthesis from its active form .

The synthesis of fosmetpantotenate involves several steps:

  • Starting Materials: The amino acid L-alanine serves as a precursor for the alanine component of fosmetpantotenate.
  • Chiral Centers: The synthesis incorporates chiral centers through specific reactions that ensure the correct stereochemistry is maintained.
  • Final Assembly: The final product is achieved through a series of coupling reactions that link the various functional groups, resulting in a colorless oil with two chiral carbons .

Fosmetpantotenate is primarily being investigated for its therapeutic potential in treating PKAN. Its ability to restore CoA levels may alleviate symptoms associated with this condition, such as movement disorders and cognitive decline. Additionally, it may have broader applications in other neurological disorders linked to CoA deficiency or dysfunction .

Fosmetpantotenate shares similarities with several compounds involved in CoA metabolism and neurological health. Here are some notable comparisons:

Compound NameStructure/FunctionalityUnique Features
PhosphopantothenateDirect precursor in CoA biosynthesisActive form; less membrane permeable than fosmetpantotenate
PantethineA disulfide compound involved in CoA metabolismActs as a source of pantothenic acid
Acetyl-Coenzyme AAcyl derivative of CoACentral role in fatty acid metabolism
PZ-2891Allosteric activator of pantothenate kinasesTargets multiple isoforms of pantothenate kinases

Fosmetpantotenate's unique advantage lies in its ability to cross the blood-brain barrier effectively while serving as a prodrug that can be converted into an active form within cells, addressing specific metabolic deficiencies associated with PKAN more efficiently than other compounds .

Origins and Nomenclature

Fosmetpantotenate, with the International Nonproprietary Name (INN) assigned in 2016, was initially identified under the research code RE-024. Its development emerged from efforts to address the biochemical defect in PKAN, where PanK2 dysfunction impairs PPA synthesis, leading to CoA depletion and neurodegeneration. The compound’s name reflects its structural relationship to pantothenic acid, with modifications designed to enhance bioavailability.

Developmental Milestones

Key milestones include:

  • Orphan Designation: Granted in Europe for PKAN treatment but later withdrawn in 2016.
  • Pivotal Trial (FORT): A randomized, double-blind, placebo-controlled study (NCT03041116) evaluating 300 mg thrice-daily dosing in 84 patients. Results showed no significant improvement in PKAN-related activities of daily living (PKAN-ADL) scores.
  • Nonclinical Validation: Demonstrated CoA restoration in PanK2-silenced neuronal cells and species-specific brain penetration in primates.

Fosmetpantotenate represents a complex organophosphorus compound with the molecular formula C₂₀H₃₁N₂O₉P and a molecular weight of 474.4 g/mol [1] [2]. The compound is registered under CAS number 1858268-66-2 and is cataloged in PubChem with the identifier CID 71811909 [1] [3]. The International Union of Pure and Applied Chemistry name for this molecule is methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate [1] [3].

The compound exists as a colorless oil under standard conditions, containing multiple chiral centers that contribute to its structural complexity [8] [9]. The InChI key HUWUHKIPYXWUPN-YVRVQSMLSA-N provides a unique identifier for the compound's structure [1] [6].

PropertyValue
Molecular FormulaC₂₀H₃₁N₂O₉P
Molecular Weight (g/mol)474.4
CAS Registry Number1858268-66-2
PubChem CID71811909
IUPAC Namemethyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate
InChI KeyHUWUHKIPYXWUPN-YVRVQSMLSA-N
Physical StateColorless oil
AppearanceColorless oil containing two chiral carbon atoms

Structural Features and Stereochemistry

Chiral Centers and Diastereomers

Fosmetpantotenate exhibits significant stereochemical complexity through the presence of three distinct chiral centers: two carbon atoms and one phosphorus atom [8] [9]. The amino acid portion of the molecule derives from naturally occurring L-alanine, maintaining S-stereochemistry, while the secondary alcohol functionality originates from vitamin B5 (pantothenic acid) and retains R-stereochemistry [8] [9] [11].

The phosphorus atom constitutes an additional chiral center, resulting in fosmetpantotenate existing as a mixture of two diastereomers rather than a single stereoisomer [8] [9]. These diastereomers, designated as D1 and D2, can be chromatographically resolved and exhibit different retention times of 3.76 and 3.89 minutes respectively under specific analytical conditions [8]. The presence of multiple chiral centers creates a complex three-dimensional structure that influences the compound's biological activity and physicochemical properties [9] [11].

FeatureDescription
Total Chiral Centers3 (2 carbon + 1 phosphorus)
Carbon Chiral Centers2
Phosphorus Chiral Center1
DiastereomersMixture of two diastereomers
Amino Acid Portion StereochemistryL-alanine derived (S-configuration)
Secondary Alcohol StereochemistryR-stereochemistry (from vitamin B5)
Phosphorus StereochemistryChiral phosphorus center
Absolute Configuration (Carbon 1)S-configuration
Absolute Configuration (Carbon 2)R-configuration

Functional Groups and Reactive Moieties

The molecular architecture of fosmetpantotenate incorporates multiple functional groups that contribute to its chemical reactivity and biological function [8] [9]. The compound contains three specific masking modifications: a methyl ester at the pantothenic acid carboxylate, a phenol phosphoester, and an alanine methyl ester phosphoramidate [8] [9] [11].

Key functional groups include two methyl ester moieties located at the pantothenic acid carboxylate terminus and the alanine terminus [8] [9]. The phosphoester linkage connects to a phenoxy group, while the phosphoramidate bond incorporates the alanine-derived portion [8] [9]. A secondary alcohol group is present on the pantothenic acid moiety, and an amide linkage connects the pantothenic acid component to the propanoate chain [8] [9]. The presence of geminal dimethyl groups adds steric bulk to the molecular structure [8] [9].

The phosphorus center exhibits both phosphoryl (P=O) and phosphoester (P-O-R) bonds, contributing to the compound's ability to act as a phosphopantothenic acid prodrug [8] [9]. The two ester carbonyl groups from the methyl ester functionalities represent potential sites for enzymatic hydrolysis [8] [9].

Functional Group/MoietyLocation/Description
Methyl Ester GroupsAt pantothenic acid carboxylate and alanine terminus
PhosphoesterPhenol phosphoester linkage
PhosphoramidateAlanine methyl ester phosphoramidate
Phenoxy GroupPhenoxy substituent on phosphorus
Secondary AlcoholHydroxyl group on pantothenic acid moiety
Amide LinkageConnecting pantothenic acid to propanoate chain
Geminal Dimethyl GroupsTwo methyl groups on same carbon
Phosphorus-Oxygen BondsP=O (phosphoryl) and P-O-R bonds
Ester Carbonyl GroupsTwo ester carbonyls from methyl ester groups

Physicochemical Characteristics

Solubility Profile

Fosmetpantotenate demonstrates enhanced membrane permeability compared to its target molecule phosphopantothenic acid through strategic molecular modifications that mask the charged phosphate groups [8] [9]. The compound exists as a colorless oil at room temperature, indicating favorable solubility characteristics in organic environments [8] [9]. The presence of multiple ester functionalities and the phenoxy substituent contributes to improved lipophilicity relative to the highly polar phosphopantothenic acid [8] [9].

The molecular design specifically addresses the poor cell permeability of phosphopantothenic acid by incorporating lipophilic masking groups [8] [9]. These modifications enable the compound to traverse biological membranes more effectively than the parent phosphopantothenic acid, which exhibits poor membrane permeability due to its highly charged nature [8] [9].

Partition Coefficient and Membrane Permeability

Membrane permeability studies conducted using a two-dimensional non-contact porcine brain endothelial cell co-culture model demonstrate that fosmetpantotenate and its individual diastereomers exhibit blood-brain barrier permeability characteristics [9] [10]. The apparent permeability values for both diastereomers D1 and D2 are approximately 2-3 fold higher than compounds used as markers for paracellular permeability and passive diffusion, such as sucrose and mannitol [9] [10].

Comparative permeability studies reveal that fosmetpantotenate diastereomers can be classified as moderately penetrant in blood-brain barrier models [9] [10]. In contrast, phosphopantothenic acid demonstrates relatively poor permeability, while pantothenic acid shows adequate blood-brain barrier permeability [9] [10]. The enhanced permeability of fosmetpantotenate relative to phosphopantothenic acid validates the prodrug design strategy [9] [10].

The permeability profile positions fosmetpantotenate between low-permeability reference compounds (mannitol and sucrose) and high-permeability reference compounds (naloxone), with moderate permeability similar to L-DOPA [9] [10]. This intermediate permeability profile indicates sufficient membrane penetration capability for therapeutic applications while maintaining controlled distribution characteristics [9] [10].

CompoundApparent Permeability ClassificationBlood-Brain Barrier Penetration
Fosmetpantotenate (mixture)ModerateModerately penetrant
Diastereomer 1 (D1)2-3 fold higher than paracellular markersModerately penetrant
Diastereomer 2 (D2)2-3 fold higher than paracellular markersModerately penetrant
Pantothenic AcidPermeableBlood-brain barrier permeable
Phosphopantothenic AcidPoor permeabilityRelatively impermeable
Sucrose (reference)Low permeability rangeParacellular/passive diffusion marker
Mannitol (reference)Low permeability rangeParacellular/passive diffusion marker
L-DOPA (reference)Moderate permeability rangeModerate penetration reference
Naloxone (reference)High permeability rangeHigh penetration reference

Stability Under Various Conditions

The stability profile of fosmetpantotenate exhibits significant species-dependent variation, particularly in blood and biological matrices [8] [9]. In simulated gastric fluid at pH 1.2 containing pepsin, fosmetpantotenate and its individual diastereomers demonstrate remarkable stability with half-lives exceeding 10 hours, indicating negligible degradation under gastric conditions [9].

Blood stability studies reveal pronounced species differences, with fosmetpantotenate showing poor stability in mouse and rat blood systems, where both the mixture and individual diastereomers exhibit half-lives of less than 5 minutes [8] [9]. In contrast, monkey blood provides intermediate stability with half-lives of 41 minutes for the mixture, 35 minutes for D1, and 17 minutes for D2 [8] [9]. Human blood demonstrates the highest stability, with half-lives of 67 minutes for the mixture, 44 minutes for D1, and greater than 95 minutes for D2 [8] [9].

Liver microsome studies indicate rapid metabolic clearance across species, with half-lives of 11, 8, 11, and 21 minutes in mouse, rat, monkey, and human liver microsomes respectively [9]. The corresponding intrinsic clearance values of 247, 335, 263, and 134 μL/min/mg microsomal protein predict very high metabolic hepatic extraction [9]. These findings demonstrate that fosmetpantotenate undergoes rapid enzymatic metabolism, with the rate being species-dependent and generally following the order: rodents > non-human primates > humans [8] [9].

Species/ConditionHalf-life (minutes)Stability Classification
Mouse Blood<5Very unstable
Rat Blood<5Very unstable
Monkey Blood41 (mixture), 35 (D1), 17 (D2)Moderately stable
Human Blood67 (mixture), 44 (D1), >95 (D2)Most stable
Simulated Gastric Fluid (pH 1.2)>600 (>10 hours)Highly stable
Mouse Liver Microsomes11Unstable
Rat Liver Microsomes8Very unstable
Monkey Liver Microsomes11Unstable
Human Liver Microsomes21Moderately unstable

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

474.17671757 g/mol

Monoisotopic Mass

474.17671757 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

Treatment of Pantothenate Kinase Associated Neurodegeneration

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 02-18-2024

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